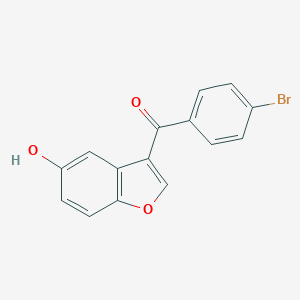![molecular formula C11H8Cl2N2O2S B427598 6-(3,4-dichlorophenyl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione](/img/structure/B427598.png)
6-(3,4-dichlorophenyl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,4-Dichlorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an imidazole ring with a thiazole ring, both of which are fused to a dichlorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dichlorophenyl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a suitable aldehyde with an amine, followed by cyclization.
Formation of the Thiazole Ring: The thiazole ring can be formed by reacting a thioamide with a haloketone under acidic conditions.
Coupling of the Dichlorophenyl Group: The final step involves coupling the dichlorophenyl group to the fused imidazole-thiazole system through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6-(3,4-Dichlorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be carried out to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has indicated potential anticancer, antiviral, and antimicrobial activities.
Industry: The compound can be used in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 6-(3,4-dichlorophenyl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
相似化合物的比较
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar thiazole ring structure and have been studied for their biological activities.
1,3,4-Oxadiazoline Derivatives: These compounds also feature a fused heterocyclic system and have shown various bioactivities.
Uniqueness
6-(3,4-Dichlorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
属性
分子式 |
C11H8Cl2N2O2S |
|---|---|
分子量 |
303.2g/mol |
IUPAC 名称 |
6-(3,4-dichlorophenyl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-7-2-1-6(3-8(7)13)15-10(16)9-4-18-5-14(9)11(15)17/h1-3,9H,4-5H2 |
InChI 键 |
RVIVCHNDTWUOHY-UHFFFAOYSA-N |
SMILES |
C1C2C(=O)N(C(=O)N2CS1)C3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
C1C2C(=O)N(C(=O)N2CS1)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-Bromophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B427517.png)
![7-(4-Chlorophenyl)-3-[(4-methoxyphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B427520.png)
![2-Furyl(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B427523.png)
![2-{[3-(4-Chlorophenyl)-3-oxo-1-propenyl]amino}benzonitrile](/img/structure/B427524.png)

![2-Methyl-7-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B427528.png)

![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B427532.png)
![7-amino-5-methyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one](/img/structure/B427533.png)
![5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B427534.png)
![12-amino-5-methyl-2-phenylnaphtho[2,3-g]phthalazine-1,6,11(2H)-trione](/img/structure/B427535.png)

![[6-Benzoyl-3-imino-2-(4-methoxyphenyl)pyridazin-4-yl]-phenylmethanone](/img/structure/B427539.png)
